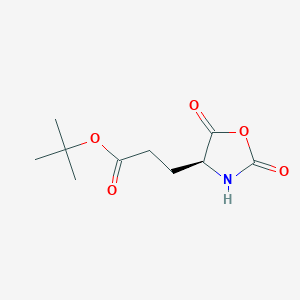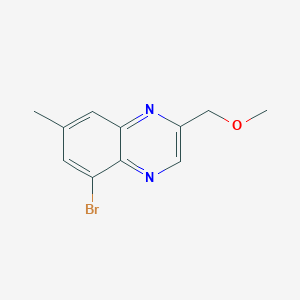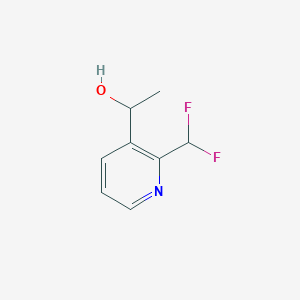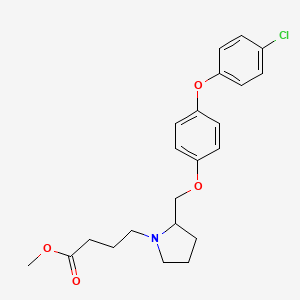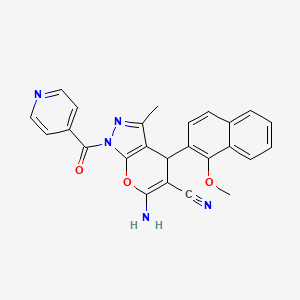
Antistaphylococcal agent 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It exhibits activities of three enzymes: glycylglycine endopeptidase, endo-β-N-acetyl glucosamidase, and N-acetyl muramyl-L-alanine amidase . Due to its unique specificity, lysostaphin has high potential in treating antibiotic-resistant staphylococcal infections, including methicillin-resistant Staphylococcus aureus (MRSA) infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lysostaphin is produced using recombinant DNA technology. The gene encoding lysostaphin is cloned into an expression vector and introduced into a suitable host, such as Escherichia coli. The host cells are then cultured under conditions that induce the expression of lysostaphin. The enzyme is subsequently purified using techniques such as cation-exchange chromatography .
Industrial Production Methods: Industrial production of lysostaphin involves optimizing the expression system to maximize yield and efficiency. This includes selecting the appropriate promoter, ribosome-binding site sequence, and growth media. The production process is designed to be cost-efficient and scalable, allowing for large-scale production of lysostaphin .
Analyse Des Réactions Chimiques
Types of Reactions: Lysostaphin undergoes hydrolysis reactions, specifically targeting the peptidoglycan layer of Staphylococcus aureus cell walls. The enzyme cleaves the glycine-glycine bonds in the interpeptide cross-bridge of the peptidoglycan, leading to cell lysis .
Common Reagents and Conditions: The hydrolysis reactions catalyzed by lysostaphin typically occur under physiological conditions, with the presence of zinc ions being essential for its enzymatic activity .
Major Products Formed: The primary products formed from the hydrolysis reactions are fragments of the peptidoglycan layer, which result in the lysis and death of the bacterial cells .
Applications De Recherche Scientifique
Lysostaphin has a wide range of applications in scientific research, particularly in the fields of microbiology, medicine, and biotechnology. It is used as a therapeutic agent for treating staphylococcal infections, including those caused by antibiotic-resistant strains such as MRSA . Additionally, lysostaphin is employed in research studies to investigate the structure and function of bacterial cell walls, as well as in the development of novel antimicrobial agents .
Mécanisme D'action
Lysostaphin exerts its effects by hydrolyzing the peptidoglycan layer of Staphylococcus aureus cell walls. The enzyme specifically targets the glycine-glycine bonds in the interpeptide cross-bridge, leading to the degradation of the cell wall and subsequent cell lysis . This mechanism of action makes lysostaphin highly effective against staphylococcal infections, including those caused by antibiotic-resistant strains .
Comparaison Avec Des Composés Similaires
Lysostaphin is unique among antistaphylococcal agents due to its specific enzymatic activity and high efficacy against Staphylococcus aureus. Similar compounds include other peptidoglycan hydrolases, such as autolysins and bacteriocins, which also target bacterial cell walls but may have different specificities and mechanisms of action . Lysostaphin’s ability to specifically cleave the glycine-glycine bonds in the peptidoglycan layer sets it apart from other antistaphylococcal agents .
Propriétés
Formule moléculaire |
C25H19N5O3 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
6-amino-4-(1-methoxynaphthalen-2-yl)-3-methyl-1-(pyridine-4-carbonyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C25H19N5O3/c1-14-20-21(18-8-7-15-5-3-4-6-17(15)22(18)32-2)19(13-26)23(27)33-25(20)30(29-14)24(31)16-9-11-28-12-10-16/h3-12,21H,27H2,1-2H3 |
Clé InChI |
UGQAKYSZJGKLII-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C4=CC=CC=C4C=C3)OC)C(=O)C5=CC=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


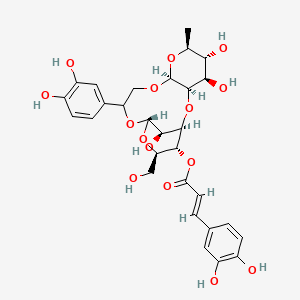
![(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
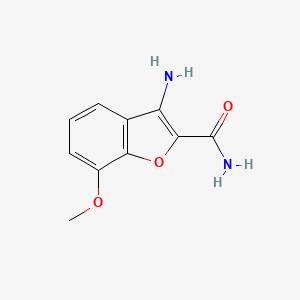
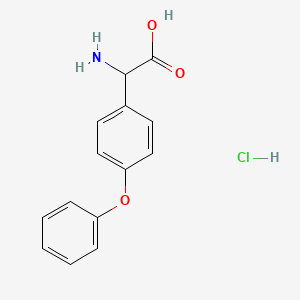
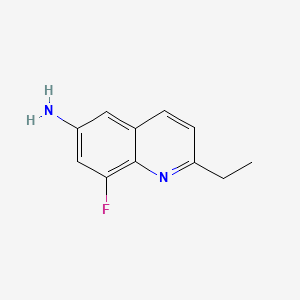
![6-Bromo-7-chloro-2-methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B13916584.png)
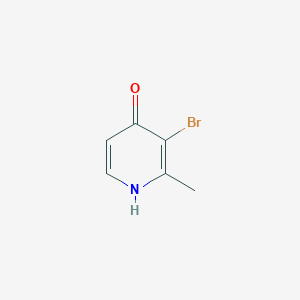
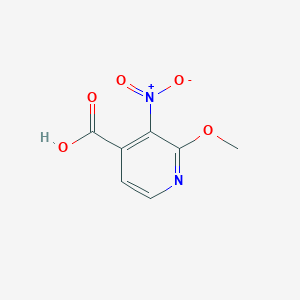
![6-Tert-butoxycarbonyl-2-oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13916603.png)

